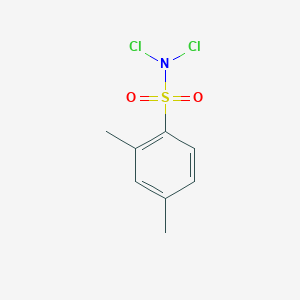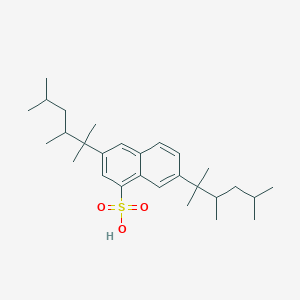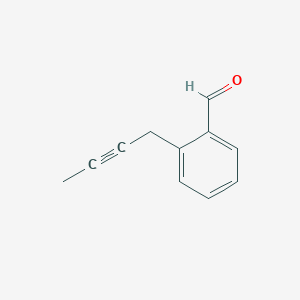
2-(But-2-yn-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-2-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O. It features a benzaldehyde moiety substituted with a but-2-yn-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic aldehyde with an alkyne, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)benzaldehyde typically involves the nucleophilic substitution reaction of benzaldehyde derivatives with propargyl bromide under basic conditions. For example, a common method involves the use of potassium carbonate (K2CO3) as a base in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(But-2-yn-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH).
Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: KMnO in an aqueous medium.
Reduction: NaBH in methanol or ethanol.
Substitution: Propargyl bromide in the presence of a base like KCO.
Major Products
Oxidation: 2-(But-2-yn-1-yl)benzoic acid.
Reduction: 2-(But-2-yn-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-(But-2-yn-1-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(But-2-yn-1-yl)benzaldehyde and its derivatives often involves interactions with biological macromolecules. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparación Con Compuestos Similares
Similar Compounds
2-(Prop-2-yn-1-yl)benzaldehyde: Similar structure but with a shorter alkyne chain.
2-(But-3-en-1-yn-1-yl)benzaldehyde: Similar structure but with an additional double bond in the alkyne chain.
1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde: Contains an indole moiety instead of a benzene ring.
Uniqueness
2-(But-2-yn-1-yl)benzaldehyde is unique due to its specific combination of an aromatic aldehyde and a but-2-yn-1-yl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
Número CAS |
267668-91-7 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-but-2-ynylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h4-5,7-9H,6H2,1H3 |
Clave InChI |
QEVIDXVHFMUCNV-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


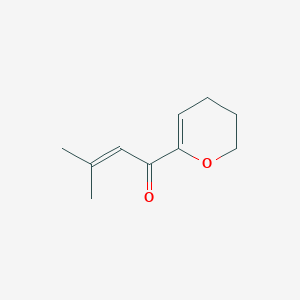
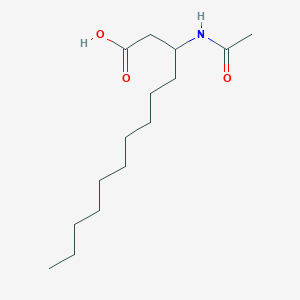
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

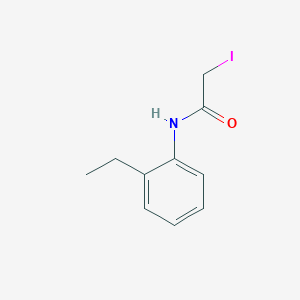
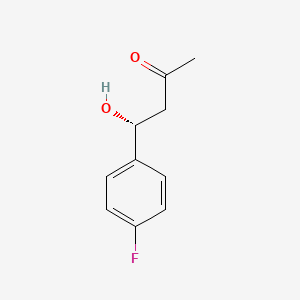
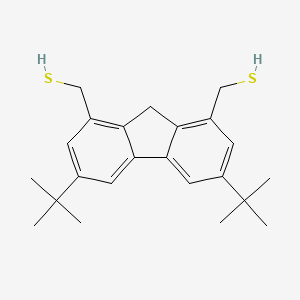
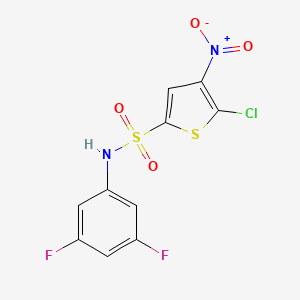
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)
